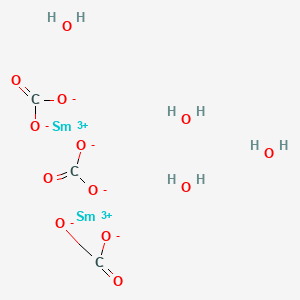
Samarium(III) carbonate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium(III) carbonate tetrahydrate is a chemical compound with the formula Sm₂(CO₃)₃·4H₂O. It is a rare earth metal carbonate that contains samarium in its +3 oxidation state. This compound is typically found as a pale yellow powder and is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium(III) carbonate tetrahydrate can be synthesized through a chemical precipitation reaction. This involves mixing aqueous solutions of samarium(III) nitrate or samarium(III) chloride with a carbonate source such as sodium carbonate or ammonium carbonate. The reaction typically occurs at room temperature and results in the formation of samarium(III) carbonate as a precipitate, which can then be filtered, washed, and dried to obtain the tetrahydrate form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves controlled precipitation, filtration, and drying steps to ensure high purity and yield. The use of optimized reaction conditions, such as specific concentrations of reactants and controlled temperature, helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Samarium(III) carbonate tetrahydrate undergoes various chemical reactions, including:
Thermal Decomposition: Heating this compound results in the formation of samarium(III) oxide (Sm₂O₃) and the release of carbon dioxide and water.
Acid-Base Reactions: Reacting samarium(III) carbonate with acids such as hydrochloric acid or nitric acid produces samarium(III) chloride or samarium(III) nitrate, respectively, along with carbon dioxide and water.
Complexation Reactions: Samarium(III) carbonate can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA), which can be used in separation and purification processes.
Common Reagents and Conditions
Reagents: Common reagents include acids (e.g., hydrochloric acid, nitric acid), bases (e.g., sodium hydroxide), and complexing agents (e.g., EDTA).
Major Products Formed
Samarium(III) oxide (Sm₂O₃): Formed through thermal decomposition.
Samarium(III) chloride (SmCl₃): Formed by reacting with hydrochloric acid.
Samarium(III) nitrate (Sm(NO₃)₃): Formed by reacting with nitric acid.
Scientific Research Applications
Samarium(III) carbonate tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other samarium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in radiopharmaceuticals for cancer treatment and imaging.
Industry: Utilized in the production of high-performance materials, such as phosphors, magnets, and ceramics
Mechanism of Action
The mechanism of action of samarium(III) carbonate tetrahydrate depends on its application. In catalysis, it acts by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In radiopharmaceuticals, samarium isotopes can emit radiation that targets cancer cells, aiding in their destruction. The molecular targets and pathways involved vary based on the specific application and the form of samarium used .
Comparison with Similar Compounds
Similar Compounds
- Samarium(III) oxide (Sm₂O₃)
- Samarium(III) chloride (SmCl₃)
- Samarium(III) nitrate (Sm(NO₃)₃)
- Samarium(III) acetate (Sm(CH₃COO)₃)
Uniqueness
Samarium(III) carbonate tetrahydrate is unique due to its carbonate anion, which imparts distinct chemical properties compared to other samarium compounds. Its ability to form complexes and undergo specific reactions makes it valuable in various applications, particularly in catalysis and material science .
Properties
IUPAC Name |
samarium(3+);tricarbonate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.4H2O.2Sm/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);4*1H2;;/q;;;;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHUIJDDXIHOX-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[Sm+3].[Sm+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O13Sm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














